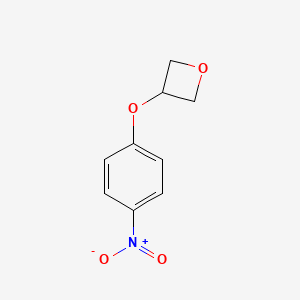

3-(4-Nitrophenoxy)oxetane

描述

1 Integration of Oxetane and Nitrophenoxy Pharmacophores

The chemical structure of 3-(4-Nitrophenoxy)oxetane brings together the distinct characteristics of both the oxetane and nitrophenoxy moieties. In this molecule, the oxetane ring is connected via its 3-position to the oxygen atom of a 4-nitrophenoxy group. This integration results in a molecule that is both polar and possesses a defined three-dimensional structure due to the sp³-hybridized carbons of the oxetane ring. nih.gov

The combination of these two groups creates a molecule with multiple points for potential intermolecular interactions. The oxetane oxygen, the ether oxygen, and the two oxygens of the nitro group can all function as hydrogen bond acceptors. The electron-withdrawing nature of the 4-nitrophenyl group influences the polarity of the entire molecule. The tactical placement of an oxetane ring has been shown to reduce the basicity of nearby functional groups, a feature that can be advantageous in drug design. acs.orgnih.gov The integration of these pharmacophores results in a unique scaffold that occupies a distinct area of chemical space. mdpi.com

Table 1: Physicochemical Properties of this compound Note: Data for this specific compound is limited. The following table presents computed data for this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| CAS Number | 1356114-04-9 ambeed.com |

2 Potential as a Synthetic Intermediate

The compound this compound holds significant promise as a versatile synthetic intermediate, primarily due to the reactivity of its two constituent parts. nih.gov The oxetane ring, because of its inherent strain, can undergo nucleophilic ring-opening reactions. acs.org This reactivity provides a pathway to synthesize more complex, highly functionalized acyclic structures that would be challenging to create otherwise. researchgate.net For instance, acid-catalyzed ring-opening can lead to the formation of diols or other 1,3-disubstituted propane (B168953) derivatives, which are valuable building blocks in organic synthesis. doi.orgresearchgate.net

Furthermore, the 4-nitrophenyl group offers a reliable handle for a variety of chemical transformations. The nitro group is readily reduced to an amino group (aniline derivative) under standard catalytic hydrogenation conditions (e.g., H₂/Pd) or with other reducing agents. nih.gov This resulting amine is a crucial precursor for the synthesis of amides, sulfonamides, ureas, and for participation in cross-coupling reactions to build more complex molecular architectures.

The dual reactivity of this compound makes it a valuable building block. chemrxiv.org It can be used in scenarios where the oxetane is either retained as a stable structural element or utilized as a reactive intermediate for ring-opening transformations. nih.govacs.org This allows for scaffold diversification, enabling the generation of a wide array of derivatives from a single, advanced intermediate. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-nitrophenoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)14-9-5-13-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSQLDJAEWYVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308754 | |

| Record name | Oxetane, 3-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356114-04-9 | |

| Record name | Oxetane, 3-(4-nitrophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356114-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 3 4 Nitrophenoxy Oxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The strained nature of the oxetane ring is a primary driver for its reactivity, leading to various ring-opening transformations. beilstein-journals.orgacs.org These reactions can be initiated by nucleophiles, electrophiles, acids, or radicals, and they provide a pathway to highly functionalized linear compounds. magtech.com.cn The presence of the 4-nitrophenoxy group at the 3-position introduces electronic effects that can influence the regioselectivity and rate of these reactions.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack is a common mode of reaction for oxetanes, resulting in the cleavage of a carbon-oxygen bond and the formation of a 1,3-disubstituted propane (B168953) derivative. acs.orgmagtech.com.cn The facility of these reactions is often enhanced by the use of strong nucleophiles or by activation of the oxetane ring with an acid. magtech.com.cnyoutube.com

The regioselectivity of nucleophilic attack on unsymmetrically substituted oxetanes, such as 3-(4-nitrophenoxy)oxetane, is a critical aspect of their reactivity. The outcome is generally governed by a balance between steric and electronic factors. magtech.com.cn

Steric Control : Under neutral or basic conditions with strong nucleophiles, the attack typically occurs at the less sterically hindered carbon atom of the oxetane ring. magtech.com.cnd-nb.info In the case of 3-substituted oxetanes, this would be at one of the equivalent C2 or C4 positions. This pathway follows a classic SN2 mechanism.

Electronic Control : In the presence of an acid, the oxetane oxygen is protonated, forming an oxonium ion. This enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack is then directed by the stability of the resulting carbocation-like transition state. For 3-substituted oxetanes, electronic factors can favor attack at the more substituted C3 position if the substituent can stabilize a positive charge. However, the electron-withdrawing nature of the 4-nitrophenoxy group would destabilize a carbocation at C3. In acidic media, weak nucleophiles tend to attack the more substituted carbon atom. magtech.com.cnd-nb.info

For this compound, the strong electron-withdrawing effect of the nitro group on the phenoxy ring diminishes the electron-donating ability of the ether oxygen, which in turn affects the electronic character of the oxetane ring.

Reactions of oxetanes with carbon-based nucleophiles, such as organolithium and Grignard reagents, are well-established methods for forming carbon-carbon bonds. youtube.com These strong nucleophiles typically attack the less substituted carbon of the oxetane ring. For this compound, this would lead to the formation of a 1,3-diol derivative after acidic workup.

A study on the reaction of 3-phenyloxetane (B185876) with organolithium reagents in the presence of a chiral ligand and a boron reagent demonstrated the feasibility of such ring-opening reactions, yielding chiral 1,3-diols. rsc.org While this specific example does not use this compound, it illustrates the general reactivity pattern expected for 3-substituted oxetanes with strong carbon nucleophiles.

Table 1: Representative Ring-Opening Reactions with C-Nucleophiles

| Oxetane Substrate | C-Nucleophile | Product Type | Reference |

|---|---|---|---|

| 3-Phenyloxetane | Phenyllithium/BF3 | Chiral 1,3-diol | rsc.org |

Nitrogen nucleophiles, including amines and anilines, can also open the oxetane ring. The reactivity of these nucleophiles is generally lower than that of organometallic reagents, and the reactions may require elevated temperatures or acid catalysis. rsc.org For instance, the reaction of anilines with oxetanes can be challenging, especially with electron-withdrawing substituents on the aniline. acs.org

In the context of this compound, the electron-withdrawing nitro group on the phenoxy substituent would likely make the oxetane ring more susceptible to nucleophilic attack compared to an unsubstituted phenoxyoxetane. However, the nucleophilicity of the attacking amine is also a crucial factor. Chiral Brønsted acids have been successfully employed to catalyze the desymmetrization of 3-substituted oxetanes with nitrogen nucleophiles, yielding chiral products. rsc.org

Table 2: Catalytic Asymmetric Ring-Opening with N-Nucleophiles

| Oxetane Substrate | Nucleophile | Catalyst | Product Type | Reference |

|---|

Oxygen nucleophiles, such as alcohols and phenols, and halide nucleophiles typically require acid catalysis to open the oxetane ring effectively. magtech.com.cn The acid protonates the oxetane oxygen, activating the ring for attack by the weaker nucleophile.

For example, the reaction of 3-substituted oxetanes with nitric acid in dichloromethane (B109758) leads to the formation of 2-substituted propane-1,3-diol dinitrates, demonstrating a ring-opening reaction initiated by an oxygen-based species. rsc.org Similarly, phosphorus oxychloride (POCl₃) in the presence of DMAP has been used to open oxetanes, affording chlorohydrins. researchgate.net

Table 3: Ring-Opening Reactions with O- and Halide Nucleophiles

| Oxetane Substrate | Reagent | Product Type | Reference |

|---|---|---|---|

| 3-Phenyloxetane | Nitric Acid/CH₂Cl₂ | 2-Phenylpropane-1,3-diol dinitrate | rsc.org |

Hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are potent sources of hydride ions (H⁻) and are commonly used to reduce carbonyl compounds to alcohols. libretexts.org These reagents can also act as nucleophiles to open strained ether rings like oxetanes. The nucleophilic addition of a hydride to an aldehyde or ketone results in a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. libretexts.org

In the case of this compound, a hydride nucleophile would attack one of the unsubstituted carbons (C2 or C4) of the oxetane ring. This SN2-type reaction would lead to the cleavage of the C-O bond and, after workup, would yield 1-(4-nitrophenoxy)propan-2-ol. It is important to note that under the reaction conditions, the nitro group on the aromatic ring could also be susceptible to reduction by strong hydride reagents like LiAlH₄.

Table 4: General Reactivity of Hydride Reagents

| Reagent | Reactivity | Typical Substrates | Product of Carbonyl Reduction |

|---|---|---|---|

| LiAlH₄ | Strong reducing agent | Aldehydes, Ketones, Esters, Carboxylic Acids | 1° or 2° Alcohols |

Ring-Expansion Reactions of the Oxetane Moietybeilstein-journals.orgsioc-journal.cn

Oxetanes can undergo ring-expansion reactions to form larger, more stable heterocyclic systems, such as tetrahydrofurans, 1,4-dioxanes, and other five- or six-membered rings. sioc-journal.cn These transformations are driven by the release of ring strain and can be initiated by various reagents and catalysts.

Mechanisms of Ring Expansionwikipedia.org

The expansion of the oxetane ring can proceed through several mechanistic pathways. A common mechanism involves the formation of an oxonium ylide intermediate, which then rearranges. sioc-journal.cn This can be initiated by the reaction of the oxetane's oxygen atom with a carbene or a metal-carbene complex. The resulting ylide can then undergo a researchgate.netsmolecule.com- or smolecule.com-sigmatropic rearrangement to yield a ring-expanded product.

Another general pathway is a pinacol-type rearrangement, which involves the formation of a carbocation adjacent to the oxetane ring. wikipedia.org This can lead to the migration of one of the oxetane's C-C bonds, resulting in an expanded ring. The stability of the resulting carbocation and the relief of ring strain are the primary driving forces for this type of rearrangement. chemistrysteps.com

Role of Diazo Compounds and Carbene Precursorssioc-journal.cn

Diazo compounds are common precursors for the generation of carbenes, which are key reagents in the ring expansion of oxetanes. sioc-journal.cn In the presence of a suitable transition metal catalyst, such as copper or rhodium complexes, diazo compounds decompose to form metal-carbenes. These electrophilic species are then attacked by the Lewis basic oxygen atom of the oxetane ring to form an oxonium ylide. Subsequent rearrangement of this ylide leads to the ring-expanded product. For instance, the reaction of oxetanes with ethyl diazoacetate, catalyzed by a copper complex, can yield tetrahydrofuran (B95107) derivatives. sioc-journal.cn

Intermolecular and Intramolecular Cycloadditionssioc-journal.cn

A recent study detailed the arylative ring expansion of 3-vinyloxetan-3-ols to dihydrofurans through a dual palladium and acid-catalyzed domino process. This reaction proceeds via a Heck arylation, followed by an acid-catalyzed transposition of the allylic alcohol and subsequent ring opening of the oxetane by the internal hydroxyl group. nih.gov

Nucleophilic Ring Expansionsioc-journal.cn

Nucleophilic attack on the oxetane ring can also lead to ring expansion, although ring-opening is a more common outcome. In certain cases, particularly with substrates that can form a stable carbocation or where the nucleophile is part of a system that can undergo a subsequent cyclization, ring expansion can be favored. For example, the reaction of some oxetanes with nitriles under acidic conditions (a Ritter-type reaction) can lead to the formation of 1,3-oxazine derivatives. sioc-journal.cn

Neighboring Group Participation in Ring Expansionsioc-journal.cn

The substituent at the 3-position of the oxetane ring can play a crucial role in directing the course of a reaction, including promoting ring expansion through neighboring group participation. While no specific studies on the neighboring group participation of the 4-nitrophenoxy group in the ring expansion of this compound have been reported, the general principle is well-documented for other substituted oxetanes. For instance, a phenyl group at the 3-position can stabilize a developing positive charge on an adjacent carbon through the formation of a phenonium ion, which can influence the stereochemical and regiochemical outcome of the reaction. A study on the reaction of 3-(2-nitrophenyl)oxetane (B12969655) with nitric acid suggested intramolecular catalysis by the ortho-nitro group in the ring-opening reaction, highlighting the potential for such participation. rsc.org

Reactions Involving the Nitrophenoxy Group

The 4-nitrophenoxy group in this compound is a versatile functional moiety that can undergo a variety of chemical transformations, largely independent of the oxetane ring.

The most common reaction of the nitroaromatic system is the reduction of the nitro group to an amine. This transformation is fundamental in organic synthesis as it provides a route to anilines, which are valuable intermediates for the synthesis of a wide range of compounds, including pharmaceuticals and dyes. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being one of the most efficient methods.

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C | Ethanol, 60°C | 3-(4-Aminophenoxy)oxetane |

| NaBH₄, NiCl₂ | Methanol, 25°C | Intermediate hydroxylamine (B1172632) derivatives |

This table presents general conditions for the reduction of a 4-nitrophenoxy group and the expected product for this compound.

The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The nitro group strongly stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, particularly when it is located ortho or para to the leaving group. In the case of this compound, the oxetane moiety acts as the leaving group. While the ether linkage is generally stable, under forcing conditions with strong nucleophiles, cleavage and substitution could potentially occur. smolecule.comchemsociety.org.ng

| Nucleophile | Solvent | Conditions | Potential Product |

| Piperidine | DMSO | 80°C | 1-(4-(Oxetan-3-yloxy)phenyl)piperidine |

| Hydroxide (B78521) ion (e.g., KOH) | Ethylene glycol | 120°C | 4-(Oxetan-3-yloxy)phenol |

This table illustrates potential nucleophilic aromatic substitution reactions on the 4-nitrophenoxy group, with the oxetane ether as the leaving group, based on general reactivity patterns.

Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group in this compound to its corresponding amine, 4-(oxetan-3-yloxy)aniline, is a pivotal transformation, yielding a versatile building block for further chemical synthesis. This conversion can be accomplished using various established methods for the reduction of aromatic nitro compounds. wikipedia.org The choice of reagent is crucial to ensure the selective reduction of the nitro group without affecting the ether linkage or the strained oxetane ring.

Commonly employed methods include catalytic hydrogenation. This technique utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.org These methods are often clean and efficient. Another effective approach involves the use of metal/acid systems, like iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.org

Furthermore, metal hydride systems have been adapted for this purpose. While sodium borohydride (NaBH₄) alone is generally ineffective at reducing nitroarenes, its reactivity is significantly enhanced by the addition of transition metal salts like nickel(II) chloride (NiCl₂·6H₂O). asianpubs.org This combination forms highly active nickel boride species in situ, which facilitate the reduction under milder conditions, often at room temperature in aqueous or alcoholic solvent systems. asianpubs.org The synthesis of the related 2-(oxetan-3-yloxy)aniline (B2403725) often involves the reduction of a nitro precursor as a key step, highlighting the practicality of this transformation. smolecule.com

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Comments |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, Room Temp., 1-4 atm H₂ | High efficiency and clean conversion; common in laboratory and industrial scale. wikipedia.org |

| Fe / CH₃COOH or HCl | Reflux | A classic and cost-effective method. wikipedia.org |

| SnCl₂·2H₂O / HCl | Ethanol, Reflux | Effective for selective reductions, though workup can be more complex. wikipedia.org |

| NaBH₄ / NiCl₂·6H₂O | Methanol/Water, Room Temp. | Offers mild reaction conditions and high yields for various nitroarenes. asianpubs.org |

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy ring of this compound is subject to electrophilic aromatic substitution, although its reactivity is significantly influenced by the two substituents present: the nitro group (-NO₂) and the oxetan-3-yloxy group (-O-CH(CH₂)₂O). These substituents exert opposing electronic effects on the aromatic ring.

The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. libretexts.org It directs incoming electrophiles to the meta position. Conversely, the oxetan-3-yloxy group, an ether, is an activating group. The oxygen atom donates electron density to the ring via resonance, directing incoming electrophiles to the ortho and para positions. lkouniv.ac.in

In this compound, these groups are para to each other. The positions ortho to the activating oxetan-3-yloxy group are also meta to the deactivating nitro group. Therefore, any electrophilic substitution is expected to occur at these positions (C2 and C6 of the phenoxy ring). However, the profound deactivating effect of the nitro group makes the entire aromatic ring significantly less nucleophilic than benzene, rendering electrophilic substitution reactions very sluggish and requiring harsh conditions. libretexts.orglkouniv.ac.in Reactions like Friedel-Crafts alkylations and acylations are generally unsuccessful on strongly deactivated rings. lkouniv.ac.in

Table 2: Directing Effects of Substituents on the Phenoxy Ring

| Substituent | Type | Electronic Effect | Directing Influence | Position on Ring |

|---|---|---|---|---|

| -O-CH(CH₂)₂O | Activating | Electron-donating (Resonance) | Ortho, Para | C1 |

| -NO₂ | Deactivating | Electron-withdrawing (Resonance & Inductive) | Meta | C4 |

Reactions at the Phenoxy Oxygen

The ether linkage in this compound represents another potential site for chemical reaction, primarily through cleavage of the C-O bond. Cleavage of aryl ethers typically requires strong reagents. However, the reactivity is complicated by the presence of the strained oxetane ring, which is also susceptible to ring-opening under certain conditions, particularly acidic ones. wikipedia.org

Ether cleavage can, in principle, be achieved with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This would yield 4-nitrophenol (B140041) and a derivative of the oxetane (e.g., 3-bromooxetane).

A competing pathway under acidic conditions is the acid-catalyzed ring-opening of the oxetane. rsc.orgepa.gov Oxetanes are more reactive than larger cyclic ethers due to their ring strain (25.5 kcal/mol). beilstein-journals.org For instance, studies on the reaction of 3-substituted oxetanes with nitric acid in dichloromethane have shown that quantitative conversion to 2-substituted propane-1,3-diol dinitrates occurs via ring-opening. rsc.orgepa.gov The presence of a proton source can catalyze the cleavage of the oxetane ring to form a carbocation intermediate, which is then trapped by a nucleophile. wikipedia.org Therefore, any attempt to cleave the ether bond with strong acid must consider the high likelihood of a concurrent or preferential reaction involving the oxetane ring.

Table 3: Potential Reactions Involving the Ether and Oxetane Moieties

| Reaction Type | Reagents | Potential Products | Key Considerations |

|---|---|---|---|

| Ether Cleavage | HBr, HI (conc.) | 4-Nitrophenol, 3-Halooxetane | Harsh conditions required; potential for competing oxetane ring-opening. |

| Oxetane Ring-Opening | Strong acids (e.g., HNO₃, H₂SO₄) | 1,3-Diol derivatives | The strained ring is susceptible to acid-catalyzed cleavage. wikipedia.orgrsc.org |

Computational and Theoretical Studies of 3 4 Nitrophenoxy Oxetane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(4-nitrophenoxy)oxetane, offering a lens into its electronic makeup, preferred three-dimensional structures, and the energetic pathways of its reactions.

Density Functional Theory (DFT) calculations are commonly used to model the electronic properties of such molecules. For a related compound, 4-nitroanisole (B1192098), DFT calculations reveal a significant polarization of the molecule. The nitro group strongly withdraws electron density from the phenyl ring, creating a region of positive electrostatic potential, often referred to as a π-hole, on the nitrogen atom of the nitro group. This region is susceptible to nucleophilic attack. Conversely, the ether oxygen donates electron density to the aromatic ring through resonance.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. In nitroaromatic compounds, the HOMO is typically localized on the substituted phenyl ring, while the LUMO is predominantly centered on the nitro group and the aromatic ring. This distribution indicates that the molecule is a good electron acceptor at the nitroaromatic moiety. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

Table 1: Calculated Electronic Properties of Analogous Nitroaromatic Compounds This table presents data for analogous compounds to infer the properties of this compound.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 4-Nitroanisole | B3LYP/6-311++G(d,p) | -7.5 | -2.8 | 4.7 |

| 4-Nitrophenol (B140041) | B3LYP/6-311++G(d,p) | -7.2 | -3.1 | 4.1 |

Data is sourced from publicly available computational chemistry databases and generalized from findings in related literature.

Conformational analysis of this compound involves studying the spatial arrangements of its atoms resulting from rotation around single bonds and the puckering of the oxetane (B1205548) ring. The key flexible bond is the C-O bond connecting the oxetane ring to the phenoxy group. The potential energy landscape describes the energy of the molecule as a function of these conformational changes. nih.govresearchgate.netaps.org

The oxetane ring itself is not planar and undergoes a puckering motion. researchgate.net The barrier to this inversion is generally low. The orientation of the 4-nitrophenoxy substituent relative to the oxetane ring can be either axial or equatorial. Generally, the equatorial conformation is expected to be more stable due to reduced steric hindrance.

Rotation around the C-O-C ether linkage leads to different spatial orientations of the phenyl ring relative to the oxetane. The energy landscape will feature minima corresponding to stable, staggered conformations and maxima corresponding to eclipsed conformations. lumenlearning.comlibretexts.org The precise energies of these conformers and the barriers between them can be calculated using quantum mechanical methods. These calculations help in understanding the population of different conformers at a given temperature and their potential roles in reactivity. lumenlearning.com

Table 2: Conceptual Energy Profile for Conformational Changes in 3-Aryloxyoxetanes This table is a conceptual representation based on general principles of conformational analysis. lumenlearning.comlibretexts.org

| Conformation | Dihedral Angle (Ar-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti (staggered) | ~180° | 0 (most stable) |

| Gauche (staggered) | ~60° | 0.5 - 1.5 |

| Eclipsed | ~0° | 3.0 - 5.0 (least stable) |

Transition state analysis provides crucial information about the feasibility and mechanism of chemical reactions involving this compound. A key reaction for the 4-nitrophenoxy moiety is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the oxetane group. nih.gov

Computational studies on the SNAr reaction of analogous compounds like 4-nitroanisole with various nucleophiles have shown that the reaction typically proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. nih.govresearchgate.net Quantum chemical calculations can be used to locate the transition states for the formation and breakdown of this intermediate. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Factors influencing the activation energy include the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. nih.govacs.org The strong electron-withdrawing nitro group is essential for stabilizing the negatively charged Meisenheimer complex and lowering the activation energy for SNAr reactions. unige.chunige.ch

Table 3: Calculated Activation Energies for SNAr Reactions of a Model System (4-Nitroanisole) This table presents data for an analogous system to illustrate the principles of transition state analysis. acs.org

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

|---|---|---|

| OH⁻ | Water | ~18-22 |

| CH₃O⁻ | Methanol | ~16-20 |

Values are generalized from computational studies on related SNAr reactions. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time, providing insights into how its environment, particularly the solvent, affects its behavior and reactivity.

The solvent can have a profound impact on the rates and mechanisms of chemical reactions. MD simulations can be used to model the solvation of this compound and to understand how solvent molecules interact with it.

For reactions involving charged species, such as the SNAr mechanism, polar solvents are crucial for stabilizing the transition state and the charged intermediate. acs.orgresearchgate.net MD simulations of related nitroaromatic compounds in different solvents have shown that polar aprotic solvents like DMSO and DMF are particularly effective at solvating the charged intermediates in SNAr reactions, thereby increasing the reaction rate compared to nonpolar or protic solvents. acs.orgresearchgate.netosti.gov Protic solvents, while polar, can form strong hydrogen bonds with the nucleophile, which can sometimes decrease its reactivity.

By simulating the solute in a box of solvent molecules, MD can provide a detailed picture of the solvent shell around the molecule and calculate properties like the free energy of solvation. mdpi.com

This compound can engage in various intermolecular interactions that are crucial for its physical properties and its interactions with other molecules, such as in a biological context. MD simulations are an excellent tool for studying these interactions.

The key interaction motifs include:

Hydrogen Bonding: The oxygen atoms of the nitro group and the ether linkage can act as hydrogen bond acceptors.

π-π Stacking: The electron-deficient nitrophenyl ring can interact with other aromatic rings through π-π stacking.

π-Hole Interactions: The electropositive region on the nitrogen atom of the nitro group can interact favorably with electron-rich species like lone pairs on oxygen or sulfur atoms. nih.gov

MD simulations can quantify the strength and dynamics of these interactions. For instance, simulations of nitroaromatic compounds in protein binding sites have highlighted the importance of π-hole interactions in determining binding affinity. researchgate.netnih.gov The interaction energy between the ligand and its environment can be decomposed into contributions from different types of forces (electrostatic, van der Waals), providing a detailed understanding of the binding mode. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Nitroanisole |

| 4-Nitrophenol |

| Nitrobenzene |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Dimethylformamide (DMF) |

| Ammonia |

| Methanol |

Prediction of Reactivity and Regioselectivity

Computational chemistry offers a powerful toolkit to predict where and how a molecule is likely to react. For this compound, understanding its reactivity is key to harnessing its synthetic potential.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, and within its framework, Chemical Reactivity Theory provides descriptors that can pinpoint the most reactive sites within a molecule. scielo.org.mxresearchgate.net One of the most powerful of these are the Fukui functions, which indicate the change in electron density at a given point in the molecule when an electron is added or removed. faccts.dersc.org These functions help in identifying sites susceptible to different types of chemical attack.

There are three main types of Fukui functions:

f+(r) : Describes the reactivity towards a nucleophilic attack (attack by an electron-rich species). A higher value indicates a more electrophilic site.

f-(r) : Describes the reactivity towards an electrophilic attack (attack by an electron-deficient species). A higher value indicates a more nucleophilic site.

f0(r) : Describes the reactivity towards a radical attack.

For this compound, theoretical calculations would likely predict that the carbon atoms of the oxetane ring and the nitro-substituted aromatic ring are the primary centers of reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution across the entire molecule.

Below is a hypothetical table of condensed Fukui functions for selected atoms in this compound, which illustrates the predicted reactivity. These values are derived from theoretical principles and are presented for illustrative purposes.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| Oxetane Oxygen | 0.085 | 0.150 | 0.118 |

| Oxetane C2/C4 | 0.180 | 0.050 | 0.115 |

| Oxetane C3 | 0.120 | 0.070 | 0.095 |

| Aromatic C (para to NO₂) | 0.250 | 0.030 | 0.140 |

| Nitro Group Nitrogen | 0.150 | 0.010 | 0.080 |

From this illustrative data, the aromatic carbon para to the nitro group and the carbons of the oxetane ring (C2/C4) are predicted to be the most susceptible to nucleophilic attack. The oxetane oxygen is the most likely site for electrophilic attack.

The reactivity of this compound is governed by a combination of electronic and steric effects. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring electron-deficient and activates it towards nucleophilic aromatic substitution, although this is generally a difficult reaction. rsc.org More significantly, this electronic pull extends to the oxetane ring through the ether linkage, influencing its reactivity.

The oxetane ring itself possesses significant ring strain (approximately 25.5 kcal/mol), which is a driving force for ring-opening reactions. beilstein-journals.orgnih.gov Nucleophilic attack on one of the oxetane carbons is a common reaction pathway for such strained ethers. researchgate.net

Electronic Effects : The electron-withdrawing nitro group enhances the electrophilicity of the oxetane ring carbons, making them more susceptible to attack by nucleophiles.

Steric Effects : The geometry of the oxetane ring and the spatial arrangement of the nitrophenoxy group will influence the trajectory of an incoming nucleophile. Attack at the C2 and C4 positions of the oxetane is generally favored over the more substituted C3 position due to less steric hindrance. beilstein-journals.org

Computational modeling of reaction pathways, such as transition state analysis, can provide quantitative insights into the activation barriers for different possible reactions, confirming the interplay of these effects.

Computational Design of Novel Derivatives

A significant advantage of computational chemistry is its ability to design and screen new molecules in silico before undertaking costly and time-consuming laboratory synthesis.

By systematically modifying the structure of this compound and calculating the resulting changes in reactivity descriptors, it is possible to establish structure-reactivity relationships (SRRs). For example, one could investigate the effect of changing the substituent on the phenyl ring or altering the substitution pattern on the oxetane ring.

A hypothetical study might explore replacing the nitro group with other electron-withdrawing or electron-donating groups and calculating the impact on the Fukui functions.

| Substituent (para position) | Predicted f+ at Oxetane C2/C4 | Predicted Reactivity towards Nucleophiles |

|---|---|---|

| -NO₂ (Nitro) | 0.180 | High |

| -CN (Cyano) | 0.175 | High |

| -H (Hydrogen) | 0.150 | Moderate |

| -OCH₃ (Methoxy) | 0.130 | Low |

This illustrative data suggests a clear trend: stronger electron-withdrawing groups on the phenyl ring lead to a higher predicted reactivity of the oxetane ring towards nucleophiles. Such SRRs are invaluable for designing molecules with specific reactivity profiles. nih.govacs.org

In silico screening allows for the rapid evaluation of a large virtual library of this compound derivatives to identify candidates with desired properties. nih.gov For instance, if the goal is to design a derivative that is more resistant to nucleophilic attack, the computational models could screen for substituents that decrease the electrophilicity of the oxetane ring.

This process involves:

Generating a Virtual Library : Creating a large set of digital molecules with various functional groups appended to the this compound scaffold.

Calculating Properties : For each molecule in the library, key properties such as electronic structure, reactivity descriptors, and conformational preferences are calculated.

Filtering and Ranking : The molecules are then filtered and ranked based on the desired criteria. For example, a filter could be set to select molecules with a low f+ value on the oxetane ring and a high dipole moment for increased polarity.

This computational approach accelerates the discovery of new functional molecules by focusing synthetic efforts on the most promising candidates. nih.gov

Applications of 3 4 Nitrophenoxy Oxetane and Its Derivatives in Research

As a Synthetic Intermediate in Organic Synthesis

In the realm of organic synthesis, 3-(4-nitrophenoxy)oxetane serves as a highly useful building block. The inherent ring strain of the oxetane (B1205548) moiety and the chemical handles provided by the nitrophenoxy group allow for its transformation into a variety of more complex molecular architectures. acs.orgresearchgate.net Oxetanes, in general, are increasingly exploited for their dual nature: providing stability in final molecules and offering reactivity as synthetic intermediates. acs.orgresearchgate.net

The high ring strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to nucleophilic and electrophilic ring-opening reactions. beilstein-journals.org This reactivity allows for the conversion of the cyclic ether into functionalized, linear aliphatic chains. For instance, under acidic conditions or in the presence of a Lewis acid, the oxetane ring can be opened by a variety of nucleophiles. The reaction of this compound would yield a 1,3-difunctionalized propane (B168953) chain, where one terminus is derived from the attacking nucleophile and the other is a hydroxyl group from the ether oxygen, with the 4-nitrophenoxy group appended at the central carbon.

Furthermore, the nitroaromatic portion of the molecule provides an additional site for chemical modification. The nitro group can be readily reduced to an amine (4-aminophenoxy group). This transformation is significant as it introduces a nucleophilic amino group, which can be used for further derivatization, such as amide bond formation or alkylation, effectively serving as a handle to build more complex aliphatic chains. researchgate.net

Table 1: Representative Ring-Opening Reactions of Oxetanes for Aliphatic Chain Synthesis

| Reaction Type | Reagents/Conditions | Resulting Structure from this compound |

| Acid-Catalyzed Alcoholysis | R-OH, H⁺ | 1-alkoxy-3-hydroxy-2-(4-nitrophenoxy)propane |

| Thiolysis | R-SH, Base | 1-hydroxy-3-(alkylthio)-2-(4-nitrophenoxy)propane |

| Reductive Ring Opening | LiAlH₄ | 1,3-dihydroxy-2-(4-nitrophenoxy)propane |

| Aminolysis | R-NH₂, Heat | 1-amino-3-hydroxy-2-(4-nitrophenoxy)propane |

Beyond linear chains, this compound is a precursor for synthesizing more complex heterocyclic systems. researchgate.net The ring-opening of the oxetane is often the key step in intramolecular cyclizations or ring-expansion reactions that lead to larger rings. researchgate.netbeilstein-journals.org For example, by choosing a bifunctional nucleophile to open the ring, a subsequent intramolecular reaction can form a new heterocyclic structure.

Research has demonstrated that 3-substituted oxetanes can be transformed into other heterocycles such as tetrahydrothiophenes, 1,4-benzoxazepines, and 1,4-benzodioxepines. beilstein-journals.orgnsf.gov In these syntheses, a substituent on the oxetane acts as an internal nucleophile that, upon activation of the oxetane ring, attacks intramolecularly to form a new, larger ring system. nsf.gov The 4-nitrophenoxy group can influence the electronic properties and reactivity of the molecule during these transformations and remains as a functional handle in the final heterocyclic product.

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for pharmaceutical applications. Prochiral 3-substituted oxetanes, like this compound, are excellent substrates for asymmetric synthesis. A key strategy is the catalytic asymmetric desymmetrization of the oxetane ring. researchgate.netnsf.gov

In this approach, a chiral catalyst, often a chiral Brønsted or Lewis acid, selectively activates the oxetane. This chiral complex then reacts with a nucleophile, leading to a ring-opened product with high enantioselectivity. nsf.gov For instance, the desymmetrization of oxetanes bearing an internal sulfur nucleophile has been used to generate chiral tetrahydrothiophenes with an all-carbon quaternary stereocenter. nsf.gov Applying this methodology to derivatives of this compound allows for the creation of complex, chiral molecules where the stereochemistry is precisely controlled by the catalyst.

In Materials Science Research

The unique properties of the oxetane ring also make it a valuable component in materials science, especially in the field of polymer chemistry. lookchem.com this compound and its derivatives can be used as monomers to create polymers with tailored properties. researchgate.net

This compound can serve as a monomer in cationic ring-opening polymerization (CROP) to produce polyoxetanes. researchgate.netwikipedia.org This type of polymerization is initiated by strong electrophiles, such as Lewis acids (e.g., boron trifluoride etherate), which activate the oxygen atom of the oxetane ring. wikipedia.orgmdpi.com The resulting oxonium ion is then attacked by another monomer molecule, propagating the polymer chain.

The polymerization of oxetane monomers is a well-established method for creating high-performance polymers. mdpi.com The presence of energetic functional groups, such as nitro groups, on the monomer is a key strategy for developing energetic polymers used as binders in propellants and explosives. wikipedia.orgd-nb.info The polymerization of a monomer like this compound would result in a polyether backbone with pendant 4-nitrophenoxy side chains, contributing to the energetic properties of the final material.

Table 2: Polymerization of Oxetane Monomers

| Monomer Example | Polymerization Method | Resulting Polymer | Key Feature |

| 3,3-Bis(azidomethyl)oxetane (BAMO) | Cationic Ring-Opening | Poly(BAMO) | Energetic binder with azide (B81097) groups. wikipedia.org |

| 3-(Nitromethylene)oxetane | Cationic Ring-Opening | Poly(3-(nitromethylene)oxetane) | Precursor to energetic polymers. mdpi.comnih.gov |

| This compound | Cationic Ring-Opening | Poly(this compound) | Polyether with energetic nitrophenoxy side chains. researchgate.net |

The incorporation of this compound into a polymer structure, either as a homopolymer or as a copolymer with other monomers, can significantly modulate the final properties of the material. The structure of the side chains has a profound impact on the polymer's characteristics.

Thermal Properties: The rigidity and polarity of the 4-nitrophenoxy group can affect the glass transition temperature (Tg) of the polymer. Substituting bulky or rigid side groups onto a polyoxetane backbone typically increases the Tg. nih.gov

Energetic Properties: The high nitrogen and oxygen content of the nitro group contributes positively to the enthalpy of formation, making polymers derived from this monomer candidates for energetic materials. mdpi.com

Curing and Mechanical Properties: When used as an additive or comonomer in other resin systems (e.g., epoxy resins), oxetanes can influence curing speed and the mechanical properties of the cured material. The addition of oxetane resins has been shown to increase the Tg and breaking strength of certain polymer systems. toagosei.co.jp Furthermore, oxetane-containing molecules have been used to create photopatternable electrochromic materials, where the oxetane group is used for photochemical polymerization to immobilize the material. researchgate.net

Research in Medicinal Chemistry

The strategic incorporation of small, strained ring systems has become a powerful tool in modern drug discovery. Among these, the oxetane ring, a four-membered ether, has garnered significant attention for its ability to favorably modulate the physicochemical and pharmacokinetic properties of drug candidates. The compound this compound and its derivatives serve as important scaffolds and research tools in medicinal chemistry, primarily due to the unique characteristics of the oxetane moiety.

Role of Oxetane Ring in Drug Design

The oxetane ring is a compact, polar, and three-dimensional structural motif that offers several advantages in the design of new therapeutic agents. nih.gov Its incorporation can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. acs.org These features make oxetanes, including 3-aryloxy derivatives, appealing for fine-tuning the properties of lead compounds. nih.gov

A cornerstone of medicinal chemistry is the principle of bioisosterism, where one functional group is replaced by another to enhance a molecule's properties without losing its desired biological activity. drughunter.com The oxetane ring has emerged as a valuable bioisostere for several common functional groups.

Pioneering work demonstrated that 3,3-disubstituted oxetanes can serve as effective replacements for gem-dimethyl groups. acs.orgnih.gov While gem-dimethyl groups are often used to block metabolically weak positions on a molecule, they invariably increase lipophilicity, which can negatively impact other properties. acs.org Replacing a gem-dimethyl group with an oxetane ring can maintain or increase steric bulk while improving polarity and aqueous solubility. nih.govbeilstein-journals.org

The oxetane ring is also an effective bioisostere for the carbonyl group. beilstein-journals.org It mimics the carbonyl's ability to act as a hydrogen bond acceptor but is not susceptible to the same metabolic pathways, such as reduction or addition reactions. acs.orgbeilstein-journals.org This can lead to significantly improved metabolic stability. u-tokyo.ac.jp More specifically, recent research has explored 3,3-diaryloxetanes as potential replacements for benzophenones, demonstrating that the oxetane motif can offer similar or superior properties compared to the ketone and related alkyl linkers. nih.govrsc.org This suggests that the 3-phenoxy moiety in compounds like this compound could be a valuable replacement for diaryl ketone or related functionalities in larger molecular scaffolds.

The table below summarizes the comparative effects of replacing common functional groups with an oxetane.

| Original Group | Replacement | Key Advantages of Oxetane Replacement |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Improved aqueous solubility, reduced lipophilicity, maintained steric hindrance. acs.orgbeilstein-journals.org |

| Carbonyl (Ketone) | 3-Substituted Oxetane | Increased metabolic stability, resistance to nucleophilic attack and epimerization. beilstein-journals.org |

| Morpholine | Spirocyclic Oxetane | Enhanced solubilizing ability, novel chemical space. |

| Phenyl Ring | Bicyclo[1.1.1]pentane (BPC) | Comparable geometry, improved property balance (used as an example of non-classical isosteres relevant to scaffold hopping). u-tokyo.ac.jp |

The rigid, puckered structure of the oxetane ring imparts significant conformational constraint on molecules. u-tokyo.ac.jp Unlike flexible alkyl chains, the four-membered ring locks adjacent substituents into well-defined spatial orientations. This restriction can be highly advantageous in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher potency and selectivity.

By incorporating an oxetane, medicinal chemists can fix the conformation of a molecule into its "bioactive" shape—the specific three-dimensional arrangement required for optimal interaction with a protein or enzyme. u-tokyo.ac.jp For a molecule like this compound, the oxetane ring dictates the spatial relationship between the phenoxy group and any other substituent on the ring. This pre-organization can be crucial for fitting into a well-defined binding pocket. Molecular modeling studies have shown that the specific stereochemistry and substitution pattern on a ring system can determine the orientation of appended groups, which in turn can switch a compound's function, for instance from an antagonist to an agonist at a receptor. nih.gov

Incorporation into Peptide Therapeutics

Peptides are promising therapeutic agents, but their application is often limited by poor metabolic stability due to enzymatic degradation by proteases. nih.govnih.gov One successful strategy to overcome this limitation is the replacement of labile amide bonds with non-hydrolyzable mimics, creating what are known as peptidomimetics. wikipedia.org

The 3-aminooxetane motif, a derivative of the 3-hydroxyoxetane core, has been effectively used as a non-hydrolyzable peptide bond isostere. drughunter.com Researchers have replaced specific amide bonds in peptide sequences with 3-aminooxetane units. This modification has been shown to confer resistance to enzymatic degradation while maintaining, and in some cases improving, biological activity. drughunter.com For example, when this strategy was applied to leu-enkephalin, an opioid peptide that is rapidly degraded in serum, the resulting analogs retained potency at the δ-opioid receptor and showed enhanced stability. drughunter.com

Furthermore, the incorporation of an oxetane ring into a peptide backbone can induce specific secondary structures, such as turns. core.ac.uk This turn-inducing property can pre-organize a linear peptide for macrocyclization, a common strategy for improving peptide stability and cell permeability.

Metabolic Stability Studies (e.g., Hydrolysis by Enzymes)

A critical aspect of drug development is ensuring a compound has a suitable metabolic profile, meaning it is not cleared from the body too quickly. nih.gov The incorporation of an oxetane ring is a widely used strategy to enhance metabolic stability. acs.org

Oxetanes are generally resistant to metabolism by the cytochrome P450 (CYP) family of enzymes, which are responsible for the oxidative metabolism of a majority of drugs. nih.govnih.gov This resistance stems from the oxetane's electronic properties and the strength of its C-H bonds compared to more conventional alkyl groups. acs.org For example, in studies comparing oxetane-containing compounds to their carbonyl or gem-dimethyl counterparts, the oxetane derivatives frequently exhibit lower intrinsic clearance rates in human liver microsomes. u-tokyo.ac.jp

Interestingly, while resistant to CYP-mediated oxidation, oxetanes have been found to be substrates for a different metabolic pathway: hydrolysis by microsomal epoxide hydrolase (mEH). nih.gov This enzyme can open the strained oxetane ring to form a 1,3-diol. This discovery is significant because it provides an alternative clearance pathway that can reduce a drug's reliance on the often-overburdened CYP system, thereby decreasing the potential for drug-drug interactions. nih.gov The rate of this hydrolysis is influenced by the substitution pattern around the oxetane ring. nih.gov For a compound like this compound, metabolism could potentially occur via hydrolysis of the aryl ether bond or through this mEH-catalyzed ring-opening of the oxetane. nih.gov

The table below outlines common in vitro assays used to assess metabolic stability.

| Assay Type | System | Key Enzymes Involved | Information Gained |

| Liver Microsomal Stability | Liver Microsomes | Phase I enzymes (CYPs, FMOs). wuxiapptec.com | Intrinsic clearance by major oxidative enzymes. wuxiapptec.com |

| Hepatocyte Stability | Intact Liver Cells | Phase I and Phase II enzymes. | A more complete picture of liver metabolism, including conjugation pathways. |

| S9 Fraction Stability | S9 Fraction (Microsomes + Cytosol) | Phase I and most Phase II enzymes. wuxiapptec.com | Broader assessment of metabolic pathways. wuxiapptec.com |

| Extrahepatic Metabolism | Microsomes/S9 from other tissues (e.g., intestine, kidney) | Tissue-specific enzymes. wuxiapptec.com | Understanding of metabolism outside the liver. wuxiapptec.com |

Emerging Research Areas

The utility of oxetanes in medicinal chemistry continues to expand into new and innovative areas. A major focus of current research is the development of novel synthetic methods to create more complex and diverse oxetane-containing building blocks. rsc.orgchemrxiv.org This includes the synthesis of 3,3-disubstituted oxetanes and spirocyclic systems, which provide access to previously unexplored chemical space and allow for more sophisticated molecular designs. chemrxiv.org

The strategic use of oxetanes as reactive intermediates is also an emerging field. The inherent ring strain of the oxetane can be harnessed in ring-opening and ring-expansion reactions to construct other complex heterocyclic systems that are themselves valuable in drug discovery. researchgate.netresearchgate.net These advanced synthetic strategies are expanding the "toolbox" available to medicinal chemists, enabling the incorporation of the beneficial properties of oxetanes into a wider range of therapeutic candidates.

Future Directions and Unexplored Research Avenues

Development of Novel Catalytic Systems for Synthesis and Transformations

Future research could productively focus on creating more efficient and sustainable methods for the synthesis of 3-(4-Nitrophenoxy)oxetane. The development of novel catalytic systems, perhaps employing earth-abundant metals or organocatalysts, could offer alternatives to classical synthetic routes, potentially reducing waste and improving atom economy. Furthermore, exploring catalytic transformations of the oxetane (B1205548) ring or the nitrophenyl group in this compound would open up new pathways to a diverse range of derivatives.

Asymmetric Synthesis of Chiral this compound Derivatives

The creation of chiral derivatives of this compound through asymmetric synthesis stands as a significant area for future exploration. As enantiomeric purity is often crucial for biological activity in drug discovery, developing catalytic asymmetric methods to access single enantiomers of substituted this compound analogues would be a valuable pursuit. This could involve chiral catalysts, chiral auxiliaries, or enzymatic resolutions to achieve high levels of stereocontrol.

Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for optimizing reaction conditions and designing new reactions. Future work could employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to elucidate the intricate details of reaction pathways. This knowledge would be instrumental in overcoming synthetic challenges and predicting reactivity.

Exploration of Photo- and Electro-Chemical Reactivity

The photochemical and electrochemical properties of this compound remain largely unexplored. The presence of the nitroaromatic group suggests potential for interesting photochemical transformations or electrochemical reductions. Research in this area could uncover novel reactivity patterns, leading to the development of new synthetic methodologies under mild conditions, driven by light or electricity.

Integration with Flow Chemistry Methodologies

The application of continuous flow chemistry to the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. Future studies could focus on developing robust flow protocols, potentially integrating in-line purification and analysis, to enable the on-demand production of this compound. This approach would be particularly beneficial for reactions that are difficult to control in traditional batch setups.

High-Throughput Screening for New Reactions and Applications

To accelerate the discovery of new reactions and potential applications for this compound, high-throughput screening methodologies could be employed. By rapidly screening a large number of catalysts, reagents, and reaction conditions, new transformations and derivatives could be identified. This approach could also be used to screen for biological activity or novel material properties, potentially uncovering previously unforeseen applications for this compound and its analogues.

常见问题

Basic Research Question

- X-ray Crystallography : Resolves bond angles, space groups (e.g., monoclinic C2/c), and density (1.550–1.589 g/cm³) to confirm regiochemistry and isomer ratios (e.g., N1 vs. N2 isomers) .

- DSC/TGA : Evaluates thermal stability (e.g., decomposition onset at 160–165°C for nitro-substituted oxetanes) and phase transitions .

- NMR Spectroscopy : Distinguishes substituent positions via H and C shifts (e.g., oxetane protons at δ 4.2–4.8 ppm) .

- HPLC-MS : Identifies byproducts and quantifies purity, particularly for isomer mixtures .

How can researchers resolve contradictions in reported thermal stability data for nitro-substituted oxetanes like this compound?

Advanced Research Question

Discrepancies in thermal stability often arise from isomer content, crystallinity, or experimental conditions. For example, compound 5 in shows lower decomposition temperatures (160°C) compared to TNT due to N1-isomer impurities, while purified N2-isomers exhibit higher stability . Mitigation strategies include:

- Isomer Separation : Use preparative HPLC or recrystallization (e.g., ethyl acetate/chloroform) to isolate stable isomers .

- Controlled Crystallization : Slow evaporation from chloroform yields monoclinic crystals with higher density and stability .

- Dynamic Mechanical Analysis (DMA) : Correlates thermal behavior with molecular packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal lattices) .

What methodologies enable the use of this compound as a building block for peptidomimetics or energetic polymers?

Advanced Research Question

- Peptidomimetics : Conjugate addition of α-amino esters to the nitroalkene group, followed by nitro reduction and peptide chain elongation, creates rigid backbones that mimic β-sheet structures. X-ray/MD simulations confirm enhanced conformational rigidity .

- Energetic Polymers : Aza-Michael addition with tetrazoles (e.g., 5-azido-1H-tetrazole) produces high-nitrogen monomers (e.g., compound 5 in ) with detonation velocities exceeding TNT (VOD ~7,500 m/s). Sensitivity testing (IS > 20 J, FS > 240 N) ensures safe handling .

- Copolymerization : Use triisobutylaluminum/water catalysts to copolymerize with azidomethyl oxetanes, yielding amorphous-crystalline polymers with tailored energy densities .

How does the introduction of a 4-nitrophenoxy group affect the electronic structure and reactivity of the oxetane ring?

Basic Research Question

The electron-withdrawing nitro group increases the electrophilicity of the oxetane oxygen, facilitating ring-opening reactions (e.g., nucleophilic attack by amines or thiols). UV-Vis spectroscopy reveals bathochromic shifts (~320 nm) due to charge-transfer interactions between the nitro and oxetane moieties . Computational studies (e.g., NBO analysis) show decreased electron density at the oxetane oxygen (Mulliken charge ~−0.45 e), enhancing reactivity in SN2 mechanisms .

What strategies optimize the scalability of this compound synthesis for high-throughput research?

Advanced Research Question

- Flow Chemistry : Continuous flow systems minimize exothermic risks in nitroaryl substitutions and improve reproducibility .

- Green Solvents : Replace chloroform with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce toxicity and simplify purification .

- Automated Crystallization : Implement AI-driven crystallization screens to identify optimal solvent/nucleation conditions for high-purity batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。